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Benzo(a)pyrene-4-methanol

Cat. No.: B14426968
CAS No.: 86073-01-0
M. Wt: 282.3 g/mol
InChI Key: RJWPFWUNDLISQN-UHFFFAOYSA-N
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Description

Benzo(a)pyrene-4-methanol as a Polycyclic Aromatic Hydrocarbon Derivative in Research

This compound is classified as a derivative of a polycyclic aromatic hydrocarbon. Specifically, it is a hydroxylated metabolite of Benzo(a)pyrene (B[a]P). ontosight.ai In scientific research, its significance lies in its position within the complex metabolic pathway of B[a]P. When B[a]P enters an organism, it is subjected to enzymatic processes aimed at increasing its water solubility to facilitate excretion. ontosight.ainih.gov This metabolic activation involves multiple steps, primarily catalyzed by enzyme families such as cytochrome P450 and epoxide hydrolase. nih.govsemanticscholar.org

The metabolism of B[a]P results in a variety of derivatives, including phenols, dihydrodiols, quinones, and epoxides. nih.govsemanticscholar.orgoup.com this compound, with its hydroxymethyl group attached to the pyrene (B120774) ring system, is one such metabolite formed during this biotransformation. ontosight.ai Its chemical structure and properties, such as its fluorescence under ultraviolet light, are characteristic of aromatic compounds and are utilized in its detection and analysis in research settings. ontosight.ai

To understand the context of this derivative, the properties of its parent compound, Benzo(a)pyrene, are often considered in research.

PropertyValue
Chemical FormulaC₂₀H₁₂ nih.govwikipedia.org
Molecular Weight252.31 g/mol nih.govsigmaaldrich.com
AppearanceYellowish plates or needles nih.gov
Water SolubilityVery low (e.g., 0.00162 mg/L at 25 °C) nih.gov
SolubilitySoluble in benzene, toluene (B28343), xylene; sparingly in methanol (B129727) chemicalbook.com

The derivative itself has distinct properties resulting from its metabolic formation.

PropertyValue
Chemical FormulaC₂₀H₁₄O ontosight.ai
DescriptionA metabolite of Benzo(a)pyrene with a hydroxymethyl group at the 4-position ontosight.ai
Functional GroupHydroxymethyl group (-CH₂OH) ontosight.ai
ClassificationPolycyclic Aromatic Hydrocarbon (PAH) derivative ontosight.ai

Importance of this compound in Contemporary Chemical Biology Studies

The importance of this compound in chemical biology is tied to its role as an intermediate in the metabolic fate of Benzo(a)pyrene. ontosight.ai The study of B[a]P metabolism is a critical area of research because while the process is a detoxification mechanism, it can also lead to the formation of highly reactive intermediates, such as diol epoxides, which can bind to DNA. nih.govwikipedia.org This interaction with DNA is a central focus of cancer research. nih.govwikipedia.org

Investigating metabolites like this compound helps researchers create a comprehensive map of the B[a]P metabolic network. ontosight.ai By identifying and quantifying the various byproducts, scientists can better understand the balance between detoxification and bioactivation pathways within cells. semanticscholar.org This knowledge is crucial for assessing the mechanisms by which PAHs exert their biological effects.

The enzymatic processes involved are complex, with several key players responsible for the generation of a suite of metabolites.

Enzyme Family / ConjugateRole in Benzo(a)pyrene MetabolismResulting Metabolite Class
Cytochrome P450 (CYP)Catalyzes initial oxidation steps nih.govoup.comArene oxides, Phenols
Epoxide Hydrolase (mEH)Hydrates epoxides to form dihydrodiols oup.comwikipedia.orgDihydrodiols (e.g., Benzo[a]pyrene-7,8-diol)
Aldo-Keto Reductases (AKR)Oxidizes dihydrodiols nih.govQuinones (e.g., Benzo[a]pyrene-7,8-quinone)
UDP-GlucuronyltransferaseConjugates metabolites for excretion ontosight.aiGlucuronide conjugates
SulfotransferaseConjugates metabolites for excretion semanticscholar.orgSulfate (B86663) conjugates

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14O B14426968 Benzo(a)pyrene-4-methanol CAS No. 86073-01-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86073-01-0

Molecular Formula

C21H14O

Molecular Weight

282.3 g/mol

IUPAC Name

benzo[a]pyren-4-ylmethanol

InChI

InChI=1S/C21H14O/c22-12-16-11-15-10-14-4-1-2-6-17(14)19-9-8-13-5-3-7-18(16)20(13)21(15)19/h1-11,22H,12H2

InChI Key

RJWPFWUNDLISQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=C(C5=CC=CC(=C54)C=C3)CO

Origin of Product

United States

Synthetic Methodologies for Benzo a Pyrene 4 Methanol and Its Analogs

Hydroxymethylation Reactions for Benzo(a)pyrene-4-methanol Synthesis

Direct hydroxymethylation involves the introduction of a hydroxymethyl (-CH2OH) group onto the aromatic skeleton in a single step. While this method is known for benzo[a]pyrene (B130552), literature has predominantly focused on substitution at the 6-position. The synthesis of 6-hydroxymethylbenzo[a]pyrene is a known, though minor, metabolic pathway. nih.gov

Synthetically, direct electrophilic substitution on the benzo[a]pyrene nucleus is complex due to multiple reactive sites. While reagents for direct hydroxymethylation exist, their application to specifically target the 4-position of benzo[a]pyrene is not well-documented in standard literature. The synthesis of 6-substituted derivatives, such as 6-bromobenzo[a]pyrene using N-bromosuccinimide, indicates that the 6-position is highly susceptible to electrophilic attack. rsc.org This suggests that direct hydroxymethylation would likely favor the 6-position over the 4-position, making it a challenging route for regioselective synthesis of this compound.

Reductive Pathways for this compound from Benzo(a)pyrene Precursors

A more feasible and controllable strategy for synthesizing this compound is through the reduction of a carbonyl precursor, specifically Benzo(a)pyrene-4-carbaldehyde or a derivative of Benzo(a)pyrene-4-carboxylic acid. This two-step approach involves first introducing a carbonyl group at the 4-position, followed by its reduction to the corresponding alcohol.

Precursor Synthesis: Formylation of the Benzo(a)pyrene Nucleus

The Vilsmeier-Haack reaction is a classic and effective method for the formylation (introduction of a -CHO group) of electron-rich aromatic compounds. organic-chemistry.orgmychemblog.com This reaction has been successfully employed to synthesize Benzo[a]pyrene-6-carbaldehyde from benzo[a]pyrene using reagents like N-methylformanilide and phosphoryl chloride (POCl3). rsc.org A similar approach using dimethylformamide (DMF) and POCl3 is also standard. mychemblog.com Given its efficacy with PAHs, the Vilsmeier-Haack reaction stands as a primary candidate for synthesizing the required Benzo(a)pyrene-4-carbaldehyde precursor, although this may result in a mixture of isomers requiring separation.

An alternative, though more complex, route that achieves substitution at the 4-position has been documented. This multi-step synthesis involves the formylation of an ethyl arylacetate precursor, which is then cyclized to form a benzo[a]pyrene ethyl ester functionalized at the 4-position. researchgate.net This ester can be converted to the desired aldehyde or reduced directly.

Interactive Table 1: Plausible Synthetic Routes for Benzo(a)pyrene-4-carbaldehyde

MethodPrecursorKey ReagentsProductReference
Vilsmeier-Haack ReactionBenzo[a]pyrenePOCl3 / DMF or N-methylformanilideBenzo[a]pyrene-4-carbaldehyde (potential isomer mixture) rsc.org
Multi-step CyclizationEthyl arylacetate derivative1. Formylation reagents 2. Methanesulfonic acidBenzo[a]pyrene-4-carboxylate derivative researchgate.net

Reduction of the Carbonyl Precursor

Once Benzo(a)pyrene-4-carbaldehyde is obtained, it can be readily reduced to this compound. The Meerwein-Pondorff-Verley (MPV) reduction has been successfully used to convert Benzo[a]pyrene-6-carbaldehyde to 6-Hydroxymethylbenzo[a]pyrene in high yield. rsc.org This method is selective for aldehydes and ketones and would be equally applicable to the 4-isomer. More common laboratory reagents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are also highly effective for this transformation. If the precursor is a carboxylic acid or its ester, the stronger reducing agent LiAlH4 would be required for direct conversion to the alcohol.

Interactive Table 2: Reduction Methods for Carbonyl Precursors

PrecursorReducing Agent/MethodProductReference
Benzo[a]pyrene-4-carbaldehydeMeerwein-Pondorff-Verley (e.g., Aluminum isopropoxide)Benzo[a]pyrene-4-methanol rsc.org
Benzo[a]pyrene-4-carbaldehydeSodium borohydride (NaBH4)Benzo[a]pyrene-4-methanolGeneral Method
Benzo[a]pyrene-4-carboxylic acid or esterLithium aluminum hydride (LiAlH4)Benzo[a]pyrene-4-methanolGeneral Method

Advanced Derivatization Strategies for this compound

The primary alcohol functional group in this compound serves as a versatile handle for creating a variety of analogs through advanced derivatization strategies. These reactions primarily target the hydroxyl group to form ethers, esters, and other functional derivatives.

Common derivatization techniques used for hydroxylated PAHs, often for analytical purposes like gas chromatography-mass spectrometry (GC-MS), can be adapted for synthetic applications. d-nb.info These include:

Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) yields silyl (B83357) ethers. nih.govresearchgate.net These can serve as protected intermediates or as final analogs with altered physical properties.

Etherification: Formation of ethers, such as a methyl ether, can be achieved using reagents like sodium hydroxide (B78521) and methyl iodide in a solvent like dimethyl sulfoxide. d-nb.info

Esterification: The alcohol can be converted to esters by reaction with acyl chlorides or anhydrides. For example, 6-acetoxy-benzo[a]pyrene has been synthesized from its corresponding hydroxyl precursor, demonstrating the feasibility of ester formation on the BaP skeleton. tandfonline.com

Stereoselective Synthesis of this compound Isomers

The concept of stereoselective synthesis applies to molecules that are chiral, meaning they exist as non-superimposable mirror images (enantiomers). This compound itself is an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. Therefore, its synthesis does not involve stereoselective control.

However, the term "isomers" can also refer to closely related but structurally distinct chiral derivatives of benzo[a]pyrene, where stereochemistry is of paramount importance. The most significant examples are the benzo[a]pyrene diol epoxides, the ultimate carcinogenic metabolites of BaP. nih.gov The synthesis of specific stereoisomers of these compounds is a critical area of research.

The stereoselective synthesis of these chiral isomers is typically achieved by starting with a resolved, optically active precursor. For instance, racemic benzo[a]pyrene 7,8-dihydrodiol can be converted into diastereomeric bis-(-)-menthoxyacetate derivatives, which are then separated by chromatography. unm.edu Saponification of the separated diastereomers yields the pure (+)- and (-)-enantiomers of the dihydrodiol. Each enantiomer can then be further reacted to produce a specific, optically active diol epoxide, such as (+)-syn-BPDE or (-)-syn-BPDE.

Metabolic Biotransformation Pathways of Benzo a Pyrene 4 Methanol

Phase I Metabolism of Benzo(a)pyrene-4-methanol

Phase I metabolism of this compound is primarily characterized by oxidative reactions. These reactions are catalyzed by a variety of enzymes that can modify the structure of the compound, leading to the formation of several metabolites.

Cytochrome P450 Isozyme-Specific Oxidation of this compound

The initial and critical step in the metabolism of many polycyclic aromatic hydrocarbons (PAHs), including benzo(a)pyrene derivatives, is oxidation by cytochrome P450 (CYP) enzymes. nih.govnih.gov While direct studies on this compound are limited, the metabolism of its parent compound, B[a]P, provides significant insights. The major CYP isoforms involved in PAH metabolism are CYP1A1, CYP1A2, and CYP1B1. nih.govnih.gov These enzymes are responsible for converting B[a]P into a variety of oxygenated products, including epoxides, phenols, and quinones. nih.govnih.gov

It is plausible that the hydroxymethyl group of this compound influences its interaction with CYP enzymes. The presence of this functional group can alter the substrate's binding affinity and orientation within the active site of different CYP isozymes, potentially leading to a unique profile of oxidized metabolites compared to B[a]P. For instance, the hydroxymethyl group itself can be a target for oxidation. smolecule.com

Table 1: Key Cytochrome P450 Isozymes in PAH Metabolism and Their Potential Role in this compound Oxidation

CYP IsozymeKnown Substrates (PAHs)Potential Role in this compound Metabolism
CYP1A1 Benzo[a]pyrene (B130552) (B[a]P)Oxidation of the aromatic rings to form epoxides and phenols. nih.govresearchgate.netwikipedia.orgoup.com
CYP1B1 Benzo[a]pyrene (B[a]P)Similar to CYP1A1, contributes to the formation of dihydrodiols. nih.govresearchgate.netresearchgate.net
CYP1A2 Benzo[a]pyrene (B[a]P)Plays a role in the formation of various oxidized metabolites. nih.govresearchgate.netresearchgate.net

Contribution of Epoxide Hydrolase in this compound Processing

Following the formation of arene oxides by CYP enzymes, microsomal epoxide hydrolase (mEH) plays a crucial role in their further metabolism. nih.govinchem.org This enzyme catalyzes the hydration of epoxides to form trans-dihydrodiols. nih.govinchem.org In the context of B[a]P metabolism, the formation of B[a]P-7,8-dihydrodiol from B[a]P-7,8-epoxide is a critical step in the pathway leading to the ultimate carcinogenic metabolite, B[a]P-7,8-diol-9,10-epoxide (BPDE). nih.govnih.govwikipedia.org

Given that CYP-mediated oxidation of the aromatic rings of this compound would likely produce epoxide intermediates, mEH would be expected to hydrolyze these epoxides. The resulting dihydrodiol metabolites of this compound would then be available for subsequent metabolic reactions. The addition of purified epoxide hydrolase has been shown to increase the formation of B(a)P-dihydrodiols in in vitro systems. inchem.org

Formation and Reactivity of Hydroxylated Metabolites of this compound

The oxidation of this compound can lead to the formation of various hydroxylated metabolites. These can include phenols, formed by the rearrangement of arene oxides, and dihydrodiols, resulting from the action of epoxide hydrolase. inchem.org The hydroxymethyl group can also be oxidized to form a carboxylic acid derivative, benzo(a)pyrene-4-carboxylic acid. smolecule.com

The reactivity of these hydroxylated metabolites is a key determinant of their biological activity. While some hydroxylated metabolites may be detoxification products, others can be precursors to more reactive and potentially toxic species. nih.gov For example, in the metabolism of B[a]P, the formation of 3-hydroxy-B[a]P is generally considered a detoxification step, whereas the formation of B[a]P-7,8-dihydrodiol is a critical activation step. researchgate.netinchem.org The specific hydroxylated metabolites formed from this compound and their subsequent reactivity would depend on the interplay between the various metabolic enzymes.

Aldehyde and Alcohol Dehydrogenase Activity on this compound

The hydroxymethyl group of this compound is a substrate for alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). tandfonline.comencyclopedia.pub ADHs can catalyze the oxidation of the primary alcohol group to an aldehyde. This resulting aldehyde can then be further oxidized by ALDHs to a carboxylic acid. tandfonline.com

Aldo-keto reductases (AKRs), a superfamily of enzymes that includes some aldehyde and alcohol dehydrogenases, are also involved in the metabolism of PAH dihydrodiols, oxidizing them to o-quinones. acs.orgnih.gov Specifically, human aldehyde reductase AKR1A1 and hydroxysteroid dehydrogenases AKR1C1–AKR1C4 can oxidize PAH trans-dihydrodiols. acs.org Therefore, it is conceivable that these enzymes could also act on dihydrodiol metabolites of this compound.

Phase II Metabolism of this compound

Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their elimination from the body.

Glucuronidation Conjugates of this compound

Glucuronidation is a major Phase II conjugation reaction for many xenobiotics, including metabolites of PAHs. nih.govinchem.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to a suitable functional group on the substrate, such as a hydroxyl or carboxyl group. osti.gov

The hydroxylated metabolites of this compound, including the parent compound itself (with its hydroxymethyl group), phenols, and dihydrodiols, are all potential substrates for glucuronidation. inchem.orgresearchgate.net The formation of glucuronide conjugates significantly increases the polarity of the metabolites, making them more readily excretable in bile and urine. tandfonline.comresearchgate.net Studies on the metabolism of pyrene (B120774), another PAH, have shown that glucuronide conjugates are predominant metabolites found in various tissues. researchgate.net

Sulfate (B86663) Conjugates of this compound

The biotransformation of Benzo(a)pyrene (B[a]P) and its derivatives involves multiple pathways, including the formation of sulfate conjugates. While specific studies on this compound are limited, the general metabolism of B[a]P provides a framework for understanding its potential conjugation reactions. Phenolic and dihydrodiol metabolites of B[a]P are known to undergo conjugation with sulfate. inchem.orginchem.org For instance, phenols such as 3-hydroxy-B[a]P and 9-hydroxy-B[a]P, as well as various dihydrodiols, can be esterified with sulfate. inchem.org This process is catalyzed by sulfotransferase enzymes.

In studies analyzing B[a]P metabolites, sulfate conjugates are often identified as water-soluble products. nih.govoup.com For example, research on hamster embryo fibroblasts incubated with B[a]P revealed the presence of various water-soluble metabolites, although sulfate conjugates were not detected in that specific model, suggesting that glucuronide and glutathione (B108866) conjugation were the predominant pathways. nih.gov However, other studies have successfully identified and separated B[a]P sulfate conjugates from other metabolites using techniques like high-performance liquid chromatography (HPLC). oup.comoup.com The separation of these conjugates can be influenced by the chromatographic conditions, such as the use of acids in the mobile phase. nih.govoup.com

The formation of sulfate conjugates is a critical detoxification pathway, as it increases the water solubility of the xenobiotic, facilitating its excretion from the body. The extent of sulfation can vary between species and tissues. For instance, studies with rat and human kidney cells have shown the production of sulfate conjugates of various B[a]P metabolites. inchem.org

Glutathione Conjugates of this compound

Glutathione (GSH) conjugation is another major pathway in the metabolic detoxification of B[a]P and its reactive intermediates. This reaction is catalyzed by glutathione-S-transferases (GSTs) and involves the covalent bonding of the tripeptide glutathione to electrophilic sites on the B[a]P molecule, such as epoxide groups. inchem.orgnih.gov The initial oxidation of B[a]P by cytochrome P450 monooxygenases produces arene oxides, which are precursors for the formation of glutathione conjugates. inchem.orginchem.org

Specifically, the racemic mixture of B[a]P-4,5-GSH has been identified as a glutathione conjugate of B[a]P. nih.govoup.com The analysis of these conjugates has been achieved through HPLC, where their elution can be manipulated by adjusting the mobile phase composition. nih.govoup.com For example, the addition of trifluoroacetic acid to the mobile phase has been shown to improve the resolution of B[a]P-GSH isomers. nih.gov

The formation of glutathione conjugates represents a significant detoxification mechanism. Studies using various cell cultures, including those from rodents, fish, and humans, have demonstrated the formation of GSH conjugates from B[a]P. oup.com In hamster embryo fibroblasts, metabolites resistant to enzymatic hydrolysis by β-glucuronidase were suggested to be a family of B[a]P-GSH derivatives. nih.gov While direct evidence for the glutathione conjugation of this compound is not prominent in the reviewed literature, the established pathways for the parent compound, B[a]P, strongly suggest that its hydroxylated metabolites could also be substrates for this conjugation reaction, particularly if they are further metabolized to reactive epoxides.

In Vitro and Ex Vivo Models for this compound Metabolic Profiling

A variety of in vitro and ex vivo models are employed to study the metabolic profiling of B[a]P and its derivatives, which would be applicable to this compound. These models are crucial for understanding the enzymatic processes involved in both the activation and detoxification of these compounds.

In Vitro Models:

Hepatic Microsomes: Liver microsomes from different species, including rats, mice, and humans, are extensively used to investigate the initial steps of B[a]P metabolism. nih.govnih.gov These preparations contain a high concentration of cytochrome P450 enzymes, which are responsible for the primary oxidation of PAHs. nih.gov Studies using hepatic microsomes have been instrumental in determining kinetic parameters such as VMAX (maximum reaction velocity) and KM (Michaelis constant) for B[a]P metabolism. nih.govnih.gov

Cell Cultures: Various cell lines and primary cell cultures are utilized to study the complete metabolic pathways of B[a]P, including both Phase I and Phase II reactions.

Hepatocytes: Primary hepatocytes are considered a "gold standard" for in vitro metabolism studies as they retain the metabolic capabilities of the liver. Human hepatocytes have been shown to metabolize B[a]P into a range of products, including dihydrodiols and other polar metabolites. inchem.org

HepG2 Cells: The human hepatoma cell line HepG2 is another common model for studying the hepatotoxicity and metabolism of PAHs. nih.gov

Fibroblasts: Cultured hamster embryo fibroblasts have been used to investigate the formation of water-soluble B[a]P conjugates, such as glucuronides and glutathione derivatives. nih.gov

Human Skin Models: Given that skin is a primary route of exposure to PAHs, in vitro 3D skin models and primary 2D skin cell cultures are valuable for studying dermal metabolism. semanticscholar.org These models have demonstrated the capacity to metabolize B[a]P. semanticscholar.org

Human Bronchial Epithelial Cells: Primary human bronchial epithelial cell cultures grown at an air-liquid interface are used to model the respiratory tract's response to inhaled PAHs. nih.gov

Ex Vivo Models:

Isolated Perfused Organs: The isolated perfused liver and lung from rats have been used to study the metabolism and disposition of B[a]P. inchem.org This model allows for the investigation of organ-specific metabolism and the interplay between different metabolic pathways in a more intact system than cell cultures.

Excised Human Skin: Studies using excised human skin provide a bridge between in vitro models and the in vivo situation, offering insights into the metabolic capacity of intact human tissue. semanticscholar.org

Pig Ear Skin: The ex vivo pig ear skin model has been utilized to assess the biotransformation of xenobiotics and compare it with data from dermal and hepatic microsomes. researchgate.net

These models provide critical information on species differences, the role of specific enzymes, and the formation of various metabolites, which is essential for understanding the biotransformation of this compound.

Comparative Analysis of this compound Metabolism with Related Polycyclic Aromatic Hydrocarbons

The metabolism of this compound can be understood in the context of the broader metabolism of its parent compound, Benzo[a]pyrene (B[a]P), and other related polycyclic aromatic hydrocarbons (PAHs).

B[a]P is the prototypical carcinogenic PAH and its metabolism has been extensively studied. nih.gov The primary metabolic pathway involves oxidation by cytochrome P450 enzymes (CYP1A1 and CYP1B1 being particularly important) to form epoxides, which are then hydrolyzed by epoxide hydrolase to dihydrodiols. nih.govnih.gov These dihydrodiols can be further oxidized to form highly reactive diol epoxides, which can bind to DNA and initiate carcinogenesis. nih.gov Alternatively, the initial metabolites can undergo conjugation with glucuronic acid, sulfate, or glutathione to form water-soluble, excretable products. inchem.orgnih.gov

A comparative study of B[a]P and dibenzo[def,p]chrysene (DBC), another potent PAH, in rodent and human hepatic microsomes revealed that the maximum rate of metabolism (VMAX) and intrinsic clearance (CLINT) were higher for B[a]P than for DBC across all species tested. nih.govnih.gov This suggests that B[a]P is metabolized more rapidly in the liver. Furthermore, clearance rates for both compounds were highest in female mice and lowest in female humans, with male rats showing rates more similar to humans. nih.govnih.gov

The presence of alkyl substituents on the B[a]P ring can also influence metabolism. Studies on methylated B[a]P analogues have shown that the position of the methyl group can affect the metabolic profile and mutagenicity. wur.nl For instance, some methylated derivatives show a shift from aromatic oxidation to side-chain oxidation. wur.nl

In the context of complex mixtures, the metabolism of one PAH can be influenced by the presence of others. Co-incubation of B[a]P and DBC in human hepatic microsomes demonstrated competitive inhibition of their metabolism, indicating that they compete for the same enzymes. mdpi.com

The metabolism of this compound would likely follow the general principles observed for B[a]P and other hydroxylated PAHs. The primary alcohol group of this compound could be a target for conjugation reactions, such as glucuronidation or sulfation, leading to its detoxification and excretion. The aromatic rings would still be susceptible to oxidation by cytochrome P450 enzymes, potentially leading to the formation of further hydroxylated metabolites or reactive epoxides, similar to the parent compound B[a]P.

Metabolic Kinetic Parameters for B[a]P and DBC in Hepatic Microsomes

Species Compound VMAX (nmol/min/mg protein) KM (μM)
Human B[a]P 0.33 1.8
Human DBC 0.08 0.7
Rat (Male Sprague-Dawley) B[a]P 0.59 2.5
Rat (Male Sprague-Dawley) DBC 0.12 0.8
Mouse (Naïve Female B6129SF1/J) B[a]P 2.1 3.5
Mouse (Naïve Female B6129SF1/J) DBC 0.45 1.5

Data derived from in vitro studies with hepatic microsomes. nih.govnih.gov

Table of Compound Names

Compound Name
Benzo(a)pyrene
This compound
3-hydroxy-Benzo(a)pyrene
9-hydroxy-Benzo(a)pyrene
Benzo(a)pyrene-4,5-GSH
Dibenzo[def,p]chrysene

Molecular and Cellular Interaction Studies of Benzo a Pyrene 4 Methanol

DNA Adduct Formation by Benzo(a)pyrene-4-methanol Metabolites

The formation of covalent DNA adducts by reactive metabolites is a critical step in the initiation of chemical carcinogenesis by PAHs. researchgate.net For this compound, it is hypothesized that its metabolites can form adducts with DNA, leading to mutations. nih.gov The specific structures of these adducts and the factors influencing their formation are areas of active research, with insights drawn from related compounds.

Characterization of Specific Adduct Structures

While direct characterization of DNA adducts from this compound is not extensively documented, the metabolism of its isomer, 6-hydroxymethylbenzo[a]pyrene (6-HOMeBP), offers a well-studied analogue. The metabolic activation of 6-HOMeBP involves sulfotransferase enzymes, which convert it into a highly reactive sulfuric acid ester. nih.govoup.com This electrophilic intermediate readily reacts with nucleophilic sites in DNA.

The major DNA adduct identified following the metabolic activation of 6-HOMeBP is N2-(benzo[a]pyren-6-ylmethyl)-deoxyguanosine. nih.govoup.com In addition to this primary adduct, smaller quantities of adducts with deoxyadenosine (B7792050) and deoxycytidine have also been detected. nih.gov It is plausible that this compound could undergo a similar activation pathway, leading to the formation of benzylic carbocations that would then form covalent bonds with DNA bases. The exact nature and position of these adducts would be influenced by the electronic and steric properties conferred by the hydroxymethyl group at the 4-position.

Table 1: Potential DNA Adducts of this compound Metabolites (Inferred from 6-hydroxymethylbenzo[a]pyrene data)

Metabolite PrecursorReactive IntermediatePrimary DNA AdductMinor DNA Adducts
This compoundSulfuric acid ester of 4-hydroxymethylbenzo[a]pyreneN2-(benzo[a]pyren-4-ylmethyl)-deoxyguanosineDeoxyadenosine and Deoxycytidine adducts

This table is based on the metabolic activation pathway of the positional isomer 6-hydroxymethylbenzo[a]pyrene and represents a hypothesized pathway for this compound.

Quantitative Measurement of this compound-DNA Adducts

The quantitative analysis of DNA adducts is crucial for assessing the genotoxic potential of a chemical. Techniques such as 32P-postlabeling and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for the sensitive detection and quantification of DNA adducts. mdpi.comnih.govnih.gov

For 6-hydroxymethylbenzo[a]pyrene, studies in rats have shown that intraperitoneal administration leads to the formation of hepatic DNA adducts. nih.gov The levels of these adducts can be quantified and have been shown to be significantly inhibited by pretreatment with sulfotransferase inhibitors, confirming the metabolic activation pathway. nih.gov The administration of the pre-formed reactive sulfuric acid ester of 6-HOMeBP resulted in much higher levels of DNA adducts with guanine (B1146940), adenine, and cytosine in the liver. nih.gov

Factors Influencing this compound-DNA Adduct Formation

Several factors at the cellular and molecular level can influence the extent of DNA adduct formation from this compound. These include the activity of metabolic enzymes, the availability of co-factors, and the efficiency of DNA repair mechanisms.

The expression and activity of sulfotransferases are likely critical for the activation of this compound, by analogy with its 6-isomer. nih.govnih.gov The levels of the sulfo-group donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), would also be a determining factor. nih.gov Furthermore, the presence of competing metabolic pathways, such as oxidation by cytochrome P450 enzymes, could either enhance or reduce the formation of the reactive sulfuric acid ester. nih.gov The position of the hydroxymethyl group on the benzo[a]pyrene (B130552) ring is known to significantly influence the metabolic profile, with alkylation often shifting metabolism towards the substituent and away from the aromatic ring. nih.govresearchgate.net

Enzymatic Interactions of this compound

The biotransformation of benzo(a)pyrene and its derivatives is a complex process mediated by a variety of enzymes. This compound is expected to interact with these enzymes as both a substrate and a potential modulator of their activity.

Binding and Modulation of Cytochrome P450 Enzymes by this compound

Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, are central to the metabolic activation of benzo(a)pyrene to its ultimate carcinogenic form, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). nih.govresearchgate.net These enzymes can also be involved in the metabolism of hydroxylated derivatives of B[a]P. nih.gov

It is anticipated that this compound can bind to the active site of CYP enzymes. The hydroxymethyl group may influence the orientation of the molecule within the active site, thereby affecting the regioselectivity of oxidation. nih.gov Studies on alkyl-substituted B[a]P have shown that the position of the substituent affects the balance between aromatic and side-chain oxidation. nih.govresearchgate.net Oxidation of the aromatic rings can lead to the formation of epoxides and phenols, some of which are precursors to genotoxic species. researchgate.net

Furthermore, like its parent compound, this compound may act as an inducer of CYP1A1 and CYP1B1 expression through the aryl hydrocarbon receptor (AhR) pathway. wikipedia.orgresearchgate.net By binding to the AhR, it could initiate a signaling cascade leading to increased transcription of these genes, thereby altering its own metabolism and that of other xenobiotics. wikipedia.org Conversely, it might also act as an inhibitor of CYP activity, depending on its binding affinity and the specific isoform involved. tandfonline.comoup.com

Table 2: Potential Interactions of this compound with Cytochrome P450 Enzymes

Interaction TypeEnzyme(s)Potential Outcome
Substrate BindingCYP1A1, CYP1B1, other CYPsOxidation of the aromatic ring or the hydroxymethyl group.
Enzyme InductionCYP1A1, CYP1B1Increased expression of these enzymes via AhR activation.
Enzyme InhibitionCYP1A1, other CYPsCompetitive or non-competitive inhibition of the metabolism of other substrates.

Effects on Epoxide Hydrolase and Other Biotransforming Enzymes

Microsomal epoxide hydrolase (mEH) is a key enzyme in the detoxification of epoxides formed during CYP-mediated metabolism of PAHs. wikipedia.org It catalyzes the hydrolysis of epoxides to less reactive trans-dihydrodiols. wikipedia.org However, in the case of benzo[a]pyrene, the action of mEH on B[a]P-7,8-oxide forms B[a]P-7,8-dihydrodiol, a proximate carcinogen that is further metabolized to the highly mutagenic BPDE. nih.gov

The direct effect of this compound on epoxide hydrolase activity is not well characterized. It is possible that if this compound is metabolized to an epoxide on a part of the molecule distant from the hydroxymethyl group, that epoxide could be a substrate for mEH. The presence of the hydroxymethyl group could sterically hinder or otherwise modulate the interaction with the active site of mEH.

Acknowledgment of Research Limitations on this compound

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of available research specifically detailing the molecular and cellular interactions of the chemical compound This compound . While the metabolism of the parent compound, Benzo(a)pyrene (B[a]P), is extensively studied, and the formation of hydroxymethyl derivatives is a recognized potential pathway of metabolic activation, specific data on the 4-methanol isomer is not present in the available scientific literature. grantome.com

Research into related isomers exists, such as studies on the mutagenicity of 6-hydroxymethyl-benzo(a)pyrene. nih.govpnas.orgaacrjournals.org For instance, one study found that the 6-hydroxymethyl derivative exhibited little to no mutagenicity in Chinese hamster V79 cells, while another study in Drosophila indicated it was more mutagenic than the parent hydrocarbon. nih.govaacrjournals.org

However, due to the strict requirement to focus solely on This compound , this information on other isomers cannot be elaborated upon within the requested article structure. The search did not yield specific studies or data tables concerning the protein binding, lipid membrane interactions, cellular permeation, or intracellular distribution of this compound.

Therefore, it is not possible to generate a thorough and scientifically accurate article that adheres to the provided outline for . The specific research findings required to populate the requested sections (4.3.1, 4.3.2, and 4.4) are not available in the public domain based on the conducted searches.

Mechanistic Investigations of Benzo a Pyrene 4 Methanol S Biological Activities

Molecular Mechanisms Underlying Benzo(a)pyrene-4-methanol-Induced Mutagenesis

Direct studies detailing the molecular mechanisms of mutagenesis induced specifically by this compound are not available in the current body of scientific literature. The primary mechanism of B[a]P-induced mutagenesis involves its metabolic activation to the ultimate carcinogen, (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). nih.govnih.gov This process is catalyzed by Cytochrome P450 enzymes (like CYP1A1 and CYP1B1) and epoxide hydrolase. nih.govwikipedia.org

BPDE is a highly reactive electrophile that can covalently bind to the nucleophilic sites on DNA, forming bulky DNA adducts, primarily with guanine (B1146940) bases. nih.govnih.govmaastrichtuniversity.nl These adducts can distort the DNA helix, leading to errors during DNA replication and resulting in permanent mutations, such as G-to-T transversions, if not removed by cellular DNA repair mechanisms like Nucleotide Excision Repair (NER). maastrichtuniversity.nloup.com

Reactive Oxygen Species Generation and Oxidative Stress Pathways Triggered by this compound

There is a lack of specific research measuring the generation of reactive oxygen species (ROS) and the activation of oxidative stress pathways directly by this compound. However, the metabolism of the parent compound, B[a]P, is well-known to induce oxidative stress. frontiersin.orgresearchgate.net

This occurs through several mechanisms:

Metabolic Cycling: The enzymatic metabolism of B[a]P by cytochrome P450 enzymes can generate ROS as byproducts. nih.gov

Redox Cycling of Metabolites: B[a]P can be metabolized to quinones, such as B[a]P-1,6-quinone and B[a]P-3,6-quinone. These quinones can undergo redox cycling, a process that generates a significant amount of superoxide (B77818) anion radicals and other ROS, leading to cellular oxidative stress. nih.govmdpi.com

Photoirradiation: Some B[a]P metabolites, when exposed to UVA light, have been shown to generate ROS, including singlet oxygen and superoxide radicals, which can lead to lipid peroxidation. nih.gov

This compound Effects on Cellular Signaling and Regulatory Networks

Specific studies on the effects of this compound on cellular signaling are not available. The information below pertains to the parent compound, B[a]P.

Research has not specifically investigated the modulation of inflammatory pathways by this compound. The parent compound, B[a]P, is known to have complex effects on the immune and inflammatory response. Exposure to B[a]P often results in a pro-inflammatory response, characterized by the increased production of cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-8 (IL-8). spandidos-publications.comnih.gov This response is often linked to the activation of redox-sensitive transcription factors like NF-κB, which is a key regulator of inflammation. spandidos-publications.com In some specific contexts, such as systemic bacterial infection, B[a]P has also been shown to induce anti-inflammatory cytokines like IL-10. nih.gov The specific role of the this compound metabolite in these processes is unknown.

There are no direct reports of this compound inducing endoplasmic reticulum (ER) stress. However, its parent compound, B[a]P, has been shown to trigger ER stress in various cell types, including human astrocytes. mdpi.com Exposure to B[a]P can lead to the upregulation of key ER stress markers such as Binding Immunoglobulin Protein (BiP), Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), and Inositol-requiring enzyme 1 (IRE1). mdpi.com This stress response is a cellular mechanism to cope with an accumulation of unfolded or misfolded proteins in the ER, a condition that can be exacerbated by toxicants and oxidative stress. Other polycyclic aromatic hydrocarbons have also been demonstrated to induce ER stress. arvojournals.orgresearchgate.net

The specific role of this compound in autophagy has not been studied. Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates, and it can be activated by various cellular stressors. Studies have demonstrated that exposure to B[a]P can induce autophagy in human liver cells and astrocytes. mdpi.comjst.go.jp This activation is evidenced by the formation of autophagic vesicles and increased expression of autophagy-related proteins like LC3 and Beclin-1. mdpi.com The induction of autophagy by B[a]P is often correlated with the onset of ER stress, suggesting a potential mechanistic link between these two cellular response pathways. mdpi.com In some cases, autophagy may act as a protective mechanism against B[a]P-induced cell death. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Specific Structure-Activity Relationship (SAR) studies focusing on this compound and its derivatives are not present in the reviewed literature. SAR studies for polycyclic aromatic hydrocarbons generally aim to correlate molecular structures and physicochemical properties with biological activities, such as mutagenicity or receptor binding. mdpi.com

For B[a]P and its metabolites, key structural features that determine carcinogenicity include the "bay region" and the stereochemistry of its diol epoxide metabolites. The (+)-anti-BPDE isomer, for instance, is the most potent tumor initiator because its specific three-dimensional structure allows for efficient intercalation into DNA and the formation of stable adducts. maastrichtuniversity.nl this compound possesses a hydroxymethyl group (-CH₂OH) attached to the pyrene (B120774) ring system. ontosight.ai This functional group significantly increases its water solubility compared to the parent B[a]P. While this hydroxyl group can participate in further Phase II conjugation reactions (e.g., glucuronidation) as part of the detoxification process, its influence on direct mutagenic or signaling activities has not been systematically studied from an SAR perspective.

Advanced Analytical Methodologies for Benzo a Pyrene 4 Methanol Research

High Performance Liquid Chromatography (HPLC) for Benzo(a)pyrene-4-methanol and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Benzo(a)pyrene (BaP) metabolites, including hydroxylated forms like this compound. nih.gov Its versatility allows for the separation of complex mixtures of metabolites, which is essential for understanding metabolic pathways.

Reversed-Phase HPLC with Fluorescence Detection

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for the separation of BaP and its metabolites. iupac.org This technique uses a nonpolar stationary phase (typically C18) and a polar mobile phase, usually a gradient mixture of acetonitrile (B52724) and/or methanol (B129727) with water. nih.govsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases; more hydrophobic compounds are retained longer on the column.

Fluorescence detection is particularly well-suited for this analysis due to the native fluorescence of the pyrene (B120774) ring structure. nih.gov By selecting specific excitation and emission wavelengths, analysts can achieve very low limits of detection and high selectivity, minimizing interference from non-fluorescent matrix components. fishersci.comhplc.eu While highly sensitive for many BaP metabolites, it is important to note that some metabolites, such as BaP-diones, are non-fluorescent and require alternative detection methods like UV or mass spectrometry. nih.govnih.gov

Table 1: Typical RP-HPLC-FLD Conditions for BaP Metabolite Analysis
ParameterConditionReference
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govmdpi.com
Mobile PhaseGradient of Acetonitrile and Water nih.govmdpi.comoiv.int
Flow Rate0.6 - 2.0 mL/min nih.govmdpi.com
DetectionFluorescence Detector (FLD) oiv.int
Excitation Wavelength (Ex)~290-300 nm fishersci.comoiv.int
Emission Wavelength (Em)~410-416 nm fishersci.comoiv.int

Chiral HPLC for Enantiomeric Separation

Metabolic processes can introduce chiral centers into molecules like BaP, leading to the formation of enantiomers. These stereoisomers can exhibit different biological activities. Chiral HPLC is a specialized technique designed to separate these enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. The development of a chiral separation method for this compound would be critical in studies aiming to understand the stereospecificity of its formation and biological interactions. americanpharmaceuticalreview.com

Gas Chromatography-Mass Spectrometry (GC-MS) in this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. nih.gov For non-volatile or thermally labile compounds like hydroxylated BaP metabolites, a derivatization step is often required to convert them into more volatile forms suitable for GC analysis. gcms.cz

Single Quadrupole Selected Ion Monitoring (SIM) for Trace Analysis

For trace-level quantification, GC-MS is often operated in the Selected Ion Monitoring (SIM) mode. nih.gov Instead of scanning a full mass range, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest. cdc.gov This dramatically increases sensitivity by maximizing the time spent detecting ions of interest and reducing chemical noise from the matrix. nih.gov For this compound, SIM would involve monitoring the molecular ion of its derivatized form, along with one or two characteristic fragment ions for confirmation. nih.gov

Table 2: General GC-MS Parameters for PAH Analysis
ParameterConditionReference
ColumnCapillary column (e.g., 5% phenyl-methyl siloxane) nih.gov
Carrier GasHelium cdc.gov
Ionization ModeElectron Ionization (EI) nih.gov
MS ModeSelected Ion Monitoring (SIM) nih.govcdc.gov
Monitored Ions (for BaP)m/z 252 (Quantifier), other fragments as qualifiers nih.gov

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem Mass Spectrometry (GC-MS/MS or LC-MS/MS) provides an even higher degree of selectivity and structural information, making it invaluable for the unambiguous identification of metabolites in complex biological samples. researchgate.netnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a BaP metabolite) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. researchgate.net

This technique creates a unique fragmentation pattern, or "fingerprint," for a given compound. nih.gov It is particularly useful for distinguishing between isomeric metabolites, which have the same mass but different structures and thus produce different fragment ions. mdpi.com For example, different hydroxylated BaP isomers can be differentiated based on their characteristic fragmentation pathways. mdpi.com This method offers high sensitivity, with limits of quantification reported in the femtomole range for some metabolites. nih.gov

Spectroscopic Techniques for this compound Structural Elucidation

While chromatography is used for separation and quantification, spectroscopic techniques are essential for the fundamental characterization and structural elucidation of molecules like this compound.

Fluorescence spectroscopy is a highly sensitive method for studying polycyclic aromatic hydrocarbons. researchgate.net The fluorescence spectrum of a compound is determined by its electronic structure. The excitation and emission maxima are characteristic features that can be used for identification. mdpi.com For this compound, the core pyrene structure would give rise to characteristic fluorescence, with potential shifts in the spectral peaks due to the presence of the hydroxymethyl group. Room temperature fluorescence spectroscopy has been successfully used to identify and study various BaP metabolites. qu.edu.iqmdpi.com

Other powerful spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, provide detailed structural information. NMR can elucidate the precise connectivity of atoms and the position of the methanol group on the pyrene ring, while IR spectroscopy can confirm the presence of specific functional groups, such as the hydroxyl (-OH) group. Multiphoton microscopy spectral analysis is an advanced technique that has been used to investigate BaP metabolism in living cells, allowing for the spatial and temporal resolution of different metabolite classes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and study of molecular interactions of polycyclic aromatic hydrocarbons (PAHs) like Benzo(a)pyrene and its derivatives. mdpi.comresearchgate.net In the case of the parent compound, Benzo(a)pyrene (BaP), the ¹H NMR spectrum shows twelve distinct aromatic proton signals in the range of 7.861 ppm to 9.253 ppm. mdpi.com These protons are significantly deshielded due to the large anisotropic field generated by the π-electron system of the fused rings. mdpi.com

NMR is particularly useful in interaction studies. For instance, the addition of host molecules like cucurbit[n]urils to a solution of BaP induces significant shifts in the proton resonance signals, which indicates changes in the chemical and magnetic environment of the protons upon formation of a host-guest complex. mdpi.com Furthermore, ¹H NMR longitudinal relaxation time (T1) measurements have been employed to investigate the interaction between BaP and macromolecules like microsomal cytochrome P-450. nih.gov By measuring the changes in T1 values upon addition of the protein, researchers can estimate the distances between specific protons of the molecule and the paramagnetic center of the enzyme, providing insights into the binding orientation. nih.gov For this compound, the presence of the methanol group at the 4-position would be expected to introduce characteristic shifts in the signals of nearby protons on the aromatic ring, aiding in its specific identification and characterization.

Table 1: Representative ¹H NMR Chemical Shifts for Benzo(a)pyrene Protons

ProtonChemical Shift (ppm) RangeReference
Aromatic Protons7.861 - 9.253 mdpi.com

Fluorescence Spectroscopy in Interaction Studies

Fluorescence spectroscopy is a highly sensitive method for detecting and quantifying PAHs and their metabolites, and for studying their interactions with biological molecules. nih.govnih.gov Benzo(a)pyrene and its derivatives are naturally fluorescent, and changes in their fluorescence spectra can provide valuable information about their local environment and binding interactions. mdpi.com

The fluorescence emission spectrum of BaP can be significantly enhanced or quenched upon interaction with other molecules. mdpi.comnih.gov For example, the formation of inclusion complexes with host molecules can lead to a notable increase in fluorescence intensity. mdpi.com Conversely, fluorescence quenching is observed when the excited state of BaP interacts with molecules like oxygen or DNA. nih.gov This property is utilized to study the binding of BaP metabolites to DNA, a critical step in its mechanism of action. nih.gov Time-resolved fluorescence spectroscopy can further elucidate the dynamics of these excited-state interactions. nih.gov

In analytical applications, high-performance liquid chromatography (HPLC) coupled with a fluorescence detector (FLD) is a common method for the quantification of BaP and its derivatives. canada.cafishersci.com The technique offers excellent sensitivity and selectivity by using specific excitation and emission wavelengths. fishersci.comoiv.int

Table 2: Typical HPLC-Fluorescence Detector (FLD) Wavelengths for Benzo(a)pyrene Analysis

Excitation Wavelength (Ex)Emission Wavelength (Em)Reference
290 nm410 nm fishersci.com
300 nm416 nm oiv.int
260 nm440 nm perlan.com.pl

Immunochemical Methods for this compound Adducts and Metabolites (e.g., ELISA)

Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective approach for the detection and quantification of PAH adducts and metabolites. mdpi.comnih.gov These methods rely on the specific binding of antibodies to the target analyte.

A notable application is the coupling of Molecularly Imprinted Solid Phase Extraction (MISPE) with ELISA for the analysis of BaP in complex matrices like vegetable oils. mdpi.comnih.gov This method involves a MISPE step for selective extraction and cleanup, followed by quantification using a competitive ELISA. nih.gov In this assay, microtiter plates are coated with a PAH-protein conjugate, and the sample extract competes with a fixed amount of enzyme-labeled PAH for antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. mdpi.com

While highly sensitive, one consideration for ELISA is the potential for cross-reactivity, where antibodies may bind to structurally similar compounds. The use of broad-specific polymers in the MISPE step and the inherent cross-reactivity of the antibodies can lead to results that represent "BaP equivalents," potentially overestimating the concentration if multiple PAHs are present in the sample. mdpi.comnih.gov Despite this, the MISPE-ELISA combination provides a valuable screening tool for assessing PAH contamination. nih.gov

Sample Preparation and Extraction Techniques for this compound from Complex Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, as it involves isolating the target analyte from complex sample matrices and minimizing interferences.

Solvent Extraction Optimization

The choice of solvent and extraction technique is fundamental for achieving high recovery of PAHs from a sample matrix. tandfonline.com Different solvents exhibit varying efficiencies for extracting compounds like BaP. Studies on diesel exhaust particulates have shown that solvents like toluene (B28343) and methylene (B1212753) chloride provide higher recoveries for BaP compared to methanol, acetonitrile, or acetone (B3395972). tandfonline.com

The extraction technique also plays a significant role. Soxhlet extraction, which involves continuous washing of the sample with a distilled hot solvent, has been found to be more effective than simpler methods like mechanical or ultrasonic agitation. tandfonline.comscribd.com However, it's also important to consider the stability of the analyte in the chosen solvent, as some PAHs can undergo photodegradation when exposed to light in certain organic solvents like DMSO. pjoes.com

Table 3: Comparison of Extraction Solvents for Benzo(a)pyrene Recovery from Diesel Exhaust Filters

SolventRelative Recovery EfficiencyReference
TolueneHigh tandfonline.com
Methylene ChlorideHigh tandfonline.com
MethanolLower tandfonline.com
AcetonitrileLower tandfonline.com
AcetoneLower tandfonline.com

Solid-Phase Extraction (SPE) and QuEChERS-based Methods

Solid-Phase Extraction (SPE) is a widely used cleanup and concentration technique that has largely replaced traditional liquid-liquid extraction. fishersci.com SPE is simpler, more selective, and uses significantly less organic solvent. fishersci.comacademicjournals.org For PAH analysis in aqueous samples, reversed-phase SPE cartridges, such as those packed with C18-bonded silica, are commonly used. fishersci.comobrnutafaza.hr The typical SPE process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the retained analytes with a small volume of an organic solvent like ethyl acetate (B1210297) or dichloromethane. fishersci.com Automated SPE systems are available to improve throughput and reproducibility. fishersci.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and efficient sample preparation technique, particularly for food and environmental samples. nih.govmdpi.com Originally developed for pesticide residue analysis, it has been successfully adapted for PAHs. nih.govresearchgate.net The QuEChERS procedure typically involves a single-step extraction with a solvent (e.g., acetonitrile or acetone) followed by a partitioning step induced by the addition of salts like magnesium sulfate (B86663) and sodium chloride. nih.gov A subsequent cleanup step, known as dispersive SPE (d-SPE), is performed by adding a sorbent, such as primary secondary amine (PSA), to an aliquot of the extract to remove matrix components like organic acids and polar interferences. nih.gov The modified QuEChERS method has proven to be a fast and effective alternative to more complex and time-consuming conventional methods for PAH analysis in matrices such as bread and herbal medicines. nih.govmdpi.com

Table 4: Summary of a Modified QuEChERS Procedure for Benzo(a)pyrene in Bread

StepProcedureReference
Sample HydrationAdd deionized water to the sample in a centrifuge tube. nih.gov
ExtractionAdd acetone and vortex the mixture. nih.gov
PartitioningAdd magnesium sulfate (MgSO₄) and sodium chloride (NaCl), then shake immediately. nih.gov
CentrifugationCentrifuge to separate the organic layer. nih.gov
Dispersive SPE (d-SPE) CleanupTransfer an aliquot of the supernatant to a tube containing primary secondary amine (PSA) sorbent and MgSO₄, vortex, and centrifuge. nih.gov
Final ExtractCollect the cleaned extract for analysis (e.g., by GC-MS). nih.gov

Scientific Literature Lacks Data on the Environmental Fate of this compound

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the environmental dynamics and bioremediation of the specific chemical compound this compound. Extensive searches for research on its microbial degradation, abiotic transformation, and the enzymatic systems involved have yielded no specific results for this particular methanol derivative of benzo(a)pyrene.

The existing body of research focuses almost exclusively on the parent compound, Benzo(a)pyrene (BaP). Studies have detailed the bacterial and fungal degradation of BaP, identifying key enzymes like dioxygenases, monooxygenases, and peroxidases that initiate its breakdown. bioline.org.brnih.govmdpi.comnih.govnih.govfrontiersin.orgconicet.gov.ar Similarly, the abiotic transformation of BaP through processes such as photo-oxidation and the role of reactive oxygen species are well-documented. acs.orgvup.skresearchgate.netca.gov

However, this extensive knowledge base for Benzo(a)pyrene cannot be directly extrapolated to this compound. The presence of a methanol group (-CH₂OH) at the 4-position of the pyrene ring system would significantly alter the molecule's chemical and physical properties, including its solubility, polarity, and susceptibility to enzymatic attack and photo-oxidation. Without specific studies on this compound, any discussion of its environmental behavior would be speculative and would not meet the required standards of scientific accuracy.

Consequently, it is not possible to construct an article that adheres to the requested detailed outline focusing solely on this compound. The necessary primary research and detailed findings for its specific microbial degradation mechanisms, abiotic transformation pathways, and associated enzyme systems are not present in the current scientific literature based on the conducted searches. Further empirical research is required to elucidate the environmental fate and potential bioremediation strategies for this compound.

Environmental Dynamics and Bioremediation Research of Benzo a Pyrene 4 Methanol

Co-metabolism and Synergistic Degradation Studies of Benzo(a)pyrene-4-methanol

The bioremediation of high-molecular-weight polycyclic aromatic hydrocarbons (PAHs), such as benzo(a)pyrene and its derivatives, is often challenging due to their low water solubility and high chemical stability. Research into the environmental dynamics of these compounds has revealed that their degradation can be significantly enhanced through co-metabolism and synergistic interactions within microbial communities. While specific studies focusing exclusively on this compound are limited, the extensive research on its parent compound, Benzo(a)pyrene (BaP), provides a strong framework for understanding its co-metabolic fate.

Co-metabolism is a process where microorganisms degrade a compound that they cannot use as a primary energy or carbon source, in the presence of a growth-promoting substrate. Many bacterial strains are unable to utilize BaP as the sole source of carbon and energy. mdpi.com However, when other, more readily metabolizable compounds are present, these microorganisms can produce enzymes that fortuitously degrade BaP and its metabolites.

Synergistic Degradation by Microbial Consortia

Microbial consortia, comprising multiple species of bacteria and fungi, often exhibit greater efficiency in degrading complex pollutants like BaP compared to single strains. acs.orgresearchgate.net This is attributed to the synergistic actions of the different microorganisms, where the metabolic products of one species can be utilized or further degraded by another. nih.gov

For instance, a co-culture of the fungus Fusarium solani and the bacterium Rhodococcus erythropolis has been shown to be more effective in metabolizing BaP than either organism alone. imrpress.com Similarly, a mixed culture of Phlebia brevispora and bacteria such as Enterobacter sp. and Pseudomonas sp. significantly improved the degradation of pyrene (B120774) and BaP. imrpress.com In such consortia, fungi can initiate the breakdown of the complex PAH structure, making the resulting intermediates more accessible to bacterial degradation. researchgate.net

Influence of Co-substrates on Degradation

The presence of specific co-substrates has been demonstrated to significantly enhance the degradation of BaP. These co-substrates can induce the production of the necessary degradative enzymes and increase the bioavailability of the pollutant.

Low-Molecular-Weight PAHs as Co-substrates:

Simpler PAHs, such as phenanthrene (B1679779) and pyrene, have been shown to effectively promote the co-metabolism of BaP. mdpi.comelsevier.es A study involving Bacillus subtilis BUM strain, which could not grow on BaP alone, demonstrated significant BaP degradation in the presence of phenanthrene. mdpi.com The degradation rate of BaP increased with higher concentrations of phenanthrene. mdpi.com Another study reported that the degradation of BaP by a Microbacterium sp. was enhanced in the presence of pyrene and phenanthrene. mdpi.com

Non-Aromatic Co-substrates:

Interestingly, non-aromatic compounds can also facilitate the co-metabolic degradation of BaP. Glucose, for example, has been shown to enhance BaP biodegradation in some cases. elsevier.es However, in other instances, it has been found to inhibit BaP degradation, suggesting that the effect is highly dependent on the specific microbial strain and its metabolic regulation. mdpi.com The addition of surfactants or organic solvents like methanol (B129727) and ethanol (B145695) can also increase the bioavailability of hydrophobic compounds like BaP, thereby indirectly enhancing their degradation. oup.com For instance, the use of biodiesel as a co-substrate has been shown to significantly reduce the concentration of BaP in contaminated soil. researchgate.net

The table below summarizes findings from various studies on the co-metabolism of Benzo(a)pyrene with different co-substrates and microbial systems. While these studies focus on BaP, the principles of co-metabolism and the types of effective co-substrates are highly relevant to the degradation of its metabolites, including this compound.

Microbial SystemCo-substrateInitial BaP ConcentrationDegradation EfficiencyDurationReference
Bacillus subtilis BUMPhenanthreneNot SpecifiedSignificant Degradation42 days mdpi.com
Microbacterium sp. M. CSW3Pyrene, Phenanthrene0.5 mg/L70%14 days mdpi.com
Burkholderia cepacia strainsNot Specified (Co-metabolic)Not Specified41%56 days scielo.br
Soil Bacterial ConsortiumCrude Oil, Diesel FuelNot Specified33-65%2 weeks scielo.br
Pseudomonas aeruginosa PSA5Not Specified50 ppm88%25 days bioline.org.br
Rhodococcus sp. NJ2Not Specified50 ppm47%25 days bioline.org.br
Penicillium sp. / Serratia marcescens co-cultureNot Specified50 mg/L65%14 days researchgate.net
Cellulosimicrobium cellulans CWS2Glucose (0.5-1.0 g/L)10 mg/LEnhanced Degradation13 days elsevier.es
Fusarium sp. E033Glucose (5mM)Not SpecifiedAdverse Effect30 days oup.com

Computational and Theoretical Modeling in Benzo a Pyrene 4 Methanol Research

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Energetics and Mechanisms

There is no specific research applying quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the reaction energetics and mechanisms of Benzo(a)pyrene-4-methanol. Such studies on other PAHs have been instrumental in understanding their chemical reactivity and the formation of carcinogenic metabolites. For instance, DFT has been used to explore the formation of Benzo(a)pyrene from smaller aromatic precursors by calculating the energy barriers and reaction energies of various pathways. However, similar computational investigations into the stability, reactivity, and potential reaction pathways of the hydroxylated metabolite, this compound, have not been documented in the reviewed literature.

Molecular Docking and Dynamics Simulations of this compound Interactions

Similarly, a literature search yields no specific studies that have employed molecular docking and dynamics simulations to investigate the interactions of this compound with biological macromolecules. These computational techniques are crucial for predicting how a molecule might bind to enzymes, such as cytochrome P450s, or cellular receptors, thereby providing insights into its biological activity and potential for toxicity. While the interactions of Benzo(a)pyrene and its diol epoxide metabolites with DNA and proteins have been the subject of numerous modeling studies, this compound has not been a specific focus of such research.

In Silico Prediction of this compound Metabolic Pathways and Reactivity

The application of in silico tools to predict the metabolic pathways and reactivity of this compound has not been specifically reported. A variety of computational models and software platforms exist for predicting the metabolism of xenobiotics, which can identify potential sites of metabolism and predict the resulting metabolites. These tools are valuable for understanding the biotransformation of foreign compounds in the body. While these predictive models have been applied to a wide range of chemicals, including other PAHs, their specific application to forecast the subsequent metabolic fate of this compound is not documented in the scientific literature.

Emerging Research Avenues and Future Perspectives for Benzo a Pyrene 4 Methanol

Discovery of Novel Biological Targets for Benzo(a)pyrene-4-methanol

While the genotoxicity of BaP's ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), is well-established, the biological targets of other metabolites like this compound are largely unexplored. epa.gov Future research is poised to identify specific protein and nucleic acid interactions that could reveal novel mechanisms of action.

Computational and Proteomic Approaches: Inverse molecular docking is a computational technique that can predict potential protein binding partners for a small molecule. A study on the parent compound, Benzo(a)pyrene, identified several potential human protein targets, including Liver X receptor beta (LXR-β), Heat shock protein 90 (HSP90α and HSP90β), and AKT1. nih.gov This approach could be instrumental in identifying novel cellular targets for this compound, moving beyond the traditional focus on DNA adducts. The binding affinities of Benzo(a)pyrene with some of these proteins, as determined by computational docking, are presented in Table 1.

Table 1: Potential Protein Targets for Benzo(a)pyrene Identified by Inverse Molecular Docking

Protein Target PDB Code Predicted Binding Affinity (kcal/mol) Primary Function
Liver X receptor beta (LXR-β) 1P8D -9.5 Regulation of cholesterol, fatty acid, and glucose homeostasis
Heat shock protein 90-alpha (HSP90α) 3NMQ -9.2 Molecular chaperone, protein folding and stability
Heat shock protein 90-beta (HSP90β) 3O96 -9.1 Molecular chaperone, protein folding and stability
RAC-alpha serine/threonine-protein kinase (AKT1) 4ACG -9.0 Cell survival, growth, and proliferation

Data sourced from a computational study on Benzo(a)pyrene. The binding of this compound to these proteins has not yet been experimentally validated.

Signaling Pathway Modulation: The aryl hydrocarbon receptor (AHR) is a key regulator of cellular responses to PAHs. researchgate.netolemiss.edunih.gov BaP is a known ligand for AHR, and its binding initiates a cascade of events, including the induction of cytochrome P450 enzymes responsible for its own metabolism. nih.gov It is plausible that this compound could also modulate AHR signaling, either as an agonist or antagonist, or interact with other nuclear receptors. Future studies should investigate the effect of this compound on AHR and other signaling pathways, such as the p53 and NRF2 pathways, which are known to be affected by BaP. nih.gov

Development of Advanced Probes and Tracers for this compound Studies

To investigate the biodistribution, metabolism, and cellular interactions of this compound, the development of specific and sensitive probes and tracers is crucial. Current detection methods are primarily focused on the parent compound, BaP.

Fluorescent Probes and Biosensors: Recent advancements have seen the development of various biosensors for the detection of BaP, including capacitive and electrochemical DNA biosensors. acs.orgoup.com Additionally, fluorescence-based techniques, such as rapid fluorescence immunoassays and fluorescence spectroscopy, have been employed for the sensitive detection of BaP in various matrices. researchgate.netnih.govnih.govnih.gov While these tools are designed for BaP, the principles could be adapted to create specific probes for this compound. For example, the synthesis of a fluorescently labeled analog of this compound would enable real-time imaging of its uptake and localization within living cells.

Radiolabeled Tracers: The synthesis of isotopically labeled compounds is a powerful tool for quantitative analysis in toxicology studies. The synthesis of 13C-labeled oxidized metabolites of BaP has been reported, providing internal standards for mass spectrometry-based quantification. mdpi.com The development of a radiolabeled form of this compound, for instance with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would allow for highly sensitive and quantitative studies of its absorption, distribution, metabolism, and excretion (ADME) in vivo. Such studies are critical for understanding its pharmacokinetic profile and potential for bioaccumulation. nih.gov

Table 2: Advanced Probes and Tracers for PAH Research and their Potential Application to this compound

Technique Description Application to this compound
Fluorescent Probes Molecules that emit light upon excitation, allowing for visualization. Synthesis of a fluorescently tagged this compound to track its subcellular localization and interactions in real-time.
Biosensors Analytical devices that combine a biological component with a physicochemical detector. Development of a specific antibody or molecularly imprinted polymer-based biosensor for the rapid and sensitive detection of this compound in biological and environmental samples.

| Radiolabeled Tracers | Isotopically labeled molecules used to trace the fate of a compound. | Synthesis of [¹⁴C]- or [³H]-Benzo(a)pyrene-4-methanol to conduct quantitative ADME studies and to identify and quantify its binding to macromolecules like DNA and proteins. |

Interdisciplinary Approaches in this compound Research

The complexity of toxicological responses to xenobiotics necessitates a multi-faceted research approach. Integrating data from various disciplines can provide a more comprehensive understanding of the mechanisms of action of this compound.

Systems Toxicology and 'Omics' Integration: Systems toxicology combines traditional toxicology with 'omics' technologies (genomics, transcriptomics, proteomics, and metabolomics) and computational modeling to understand the complex interactions between a toxicant and a biological system. acs.org Integrated analyses of transcriptomics and metabolomics have been used to elucidate the hepatotoxicity of BaP. bohrium.com A similar approach applied to this compound could reveal its impact on global gene expression, protein profiles, and metabolic pathways. For example, an integrated study on the effects of BaP on the gills of the pearl oyster Pinctada martensii combined metabolomic and proteomic approaches to identify key toxicity pathways. nih.gov

Computational Modeling and Bioinformatics: In silico methods, such as molecular docking, can predict the binding of small molecules to proteins, as has been demonstrated for BaP. mdpi.comresearchgate.net These computational approaches can be extended to this compound to predict its potential biological targets and to understand the structural basis of these interactions. Furthermore, bioinformatics tools can be used to analyze large 'omics' datasets to identify perturbed pathways and to construct interaction networks, providing a systems-level view of the cellular response to this metabolite. researchgate.net

Table 3: Interdisciplinary Research Approaches for this compound Studies

Approach Key Methodologies Potential Insights for this compound
Systems Toxicology Integrated 'omics' (transcriptomics, proteomics, metabolomics), bioinformatics, computational modeling. Comprehensive understanding of the dose- and time-dependent cellular responses to this compound, identification of key toxicity pathways, and prediction of adverse outcomes.
Computational Chemistry Molecular docking, quantum chemistry calculations, molecular dynamics simulations. Prediction of protein binding partners, elucidation of binding mechanisms at the atomic level, and understanding the reactivity and stability of the molecule.

| Integrated Bio-monitoring | Combination of analytical chemistry for exposure assessment and molecular biology for effect assessment. | Correlation of internal exposure levels of this compound with early biological effects, such as changes in gene expression or protein biomarkers, in exposed populations. |

Q & A

Basic Question: What are the key considerations for synthesizing benzo(a)pyrene-4-methanol derivatives in organic solvents?

Methodological Answer:
Synthesis of this compound derivatives often involves nucleophilic aromatic substitution (SNAr) reactions, particularly when introducing functional groups like sulfur-based substituents. For example, in analogous systems (e.g., ssBTD and ffBTD derivatives), SNAr reactions with sodium dicyanoethylenediamine in DMF at 80°C yield moderate-to-high product purity . Key considerations include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics by stabilizing transition states.
  • Temperature control : Reactions at 80°C balance reactivity and side-product formation.
  • Purification : Soxhlet extraction with solvents like hexane or THF isolates soluble fractions while removing aggregates .

Advanced Question: How do solvent interactions influence the electronic properties of this compound-based polymers?

Methodological Answer:
Solvent polarity and backbone-solvent interactions significantly alter electronic properties. For example:

  • Solvatochromic shifts : In chloroform, annulated benzo derivatives exhibit red/blue shifts due to dipole-dipole interactions between the polymer backbone (e.g., P4-S) and solvent molecules. Computational studies show stabilization energies of ~2.3 kcal/mol for chloroform interactions .
  • HOMO/LUMO modulation : Electrochemical analysis reveals that polar solvents reduce LUMO levels (e.g., -3.59 eV for P4-S in CHCl₃) by enhancing electron-withdrawing effects .
  • Experimental validation : UV-Vis spectroscopy coupled with density functional theory (DFT) calculations quantifies solvent-induced bandgap changes (~0.28 eV) .

Basic Question: What analytical techniques are recommended for characterizing molecular weight and purity of this compound derivatives?

Methodological Answer:

  • Size Exclusion Chromatography (SEC) : High-temperature SEC in trichlorobenzene resolves polymer molecular weights (e.g., Mn = 12–25 kDa for P4-S) with low dispersity (Đ = 1.2–1.5) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (e.g., decomposition onset at 235°C for P4-S) .
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions (absent in P4-S, suggesting rigid backbones) .

Advanced Question: How do structural modifications (e.g., alkyl side chains) affect solubility and crystallinity in this compound polymers?

Methodological Answer:

  • Alkyl chain engineering : Branched 2-ethylhexyl or 2-octyldodecyl side chains improve solubility in nonpolar solvents (e.g., hexane) by reducing backbone aggregation. For instance, P4-S solubility increases 5-fold compared to linear-chain analogs .
  • Crystallinity : Grazing-incidence wide-angle X-ray scattering (GIWAXS) reveals face-on/edge-on crystallite orientations. Heating to 180°C narrows the (100) peak (FWHM Δ = 0.2°), indicating enhanced crystallinity in P4-S .
  • Data contradiction : While alkyl chains improve solubility, they may reduce charge mobility due to increased steric hindrance (e.g., P4-S hole mobility = 10⁻⁴ cm²V⁻¹s⁻¹ vs. 10⁻³ for unmodified analogs) .

Basic Question: What are the standard protocols for assessing the toxicity of this compound in biological systems?

Methodological Answer:

  • In vitro mutagenicity assays : Use Salmonella typhimurium TA98/TA100 strains with metabolic activation (S9 fraction) to detect frameshift/base-pair mutations .
  • Metabolite profiling : LC-MS/MS identifies reactive intermediates (e.g., diol epoxides) generated via cytochrome P450-mediated oxidation .
  • Dose-response modeling : Apply benchmark dose (BMD) analysis to quantify genotoxic thresholds in mammalian cell lines (e.g., HepG2) .

Advanced Question: How do computational methods resolve contradictions in solvent-polymer interaction data for this compound derivatives?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Compare stabilization energies of polymer-solvent complexes (e.g., P4-S with CHCl₃ vs. hexane) to explain experimental solvatochromism .
  • Polarizable continuum models (PCM) : Predict solvent-dependent HOMO/LUMO shifts with <0.1 eV error margins .
  • Data reconciliation : When experimental red shifts exceed computational predictions (e.g., Δλ = 15 nm), revise force fields to account for π-π stacking and dipole reorientation .

Key Challenges & Future Directions

  • Contradictions : Discrepancies between calculated and observed solvent-induced bandgap shifts require advanced MD protocols .
  • Optimization : Balancing solubility (via alkyl chains) and charge mobility (via backbone planarization) remains unresolved .

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